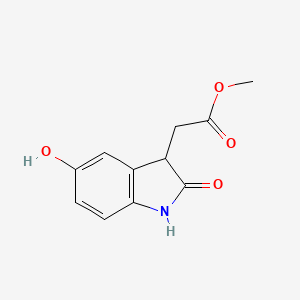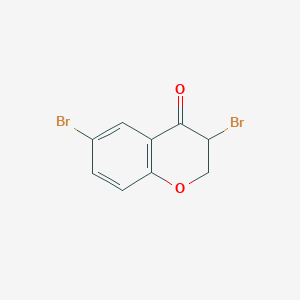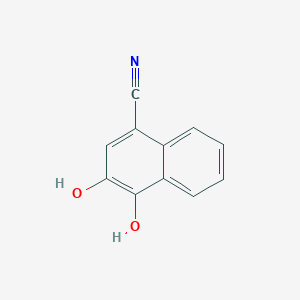
5-Ethyl-2-methyloctane
Overview
Description
5-Ethyl-2-methyloctane is an organic compound with the molecular formula C11H24. It is a branched alkane, characterized by its structure where an ethyl group and a methyl group are attached to the octane chain. This compound is a colorless liquid with a pleasant aromatic odor and is primarily used as a fuel additive to enhance the octane rating of gasoline, thereby improving combustion efficiency and reducing exhaust emissions .
Preparation Methods
5-Ethyl-2-methyloctane is typically synthesized through alkylation reactions. The process involves the reaction of appropriate alkanes with ethyl and methyl groups under specific conditions. The choice of catalyst and reaction conditions, such as temperature and pressure, are crucial for optimizing the yield and purity of the product. Industrial production methods often involve the use of zeolite catalysts in a continuous flow reactor to ensure high efficiency and scalability .
Chemical Reactions Analysis
5-Ethyl-2-methyloctane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically occurs in the presence of oxygen or other oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the compound are replaced by halogen atoms (e.g., chlorine or bromine) under UV light or heat.
Combustion: Complete combustion of this compound in the presence of excess oxygen produces carbon dioxide and water.
Scientific Research Applications
5-Ethyl-2-methyloctane has several applications in scientific research and industry:
Chemistry: It is used as a solvent in organic synthesis and as a standard in gas chromatography for the calibration of instruments.
Biology: Research on its metabolic pathways and interactions with biological systems helps in understanding the effects of branched alkanes on living organisms.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Mechanism of Action
The primary mechanism of action of 5-Ethyl-2-methyloctane as a fuel additive involves its ability to increase the octane rating of gasoline. This is achieved by enhancing the fuel’s resistance to knocking during combustion. The molecular structure of this compound allows for more efficient combustion, leading to better engine performance and reduced emissions. The pathways involved include the stabilization of free radicals formed during combustion, thereby preventing premature ignition .
Comparison with Similar Compounds
5-Ethyl-2-methyloctane can be compared with other branched alkanes such as:
2-Methyloctane: Similar in structure but lacks the ethyl group, resulting in different physical and chemical properties.
3-Ethyl-2-methyloctane: Another isomer with a different arrangement of the ethyl and methyl groups, leading to variations in reactivity and applications.
2,2,4-Trimethylpentane (Isooctane): Widely used as a reference standard for octane ratings, it has a more compact structure compared to this compound.
These comparisons highlight the unique properties of this compound, particularly its effectiveness as a fuel additive and its role in various industrial applications.
Properties
IUPAC Name |
5-ethyl-2-methyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-5-7-11(6-2)9-8-10(3)4/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCKNPUKBOITAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015938 | |
| Record name | 5-ethyl-2-methyl-octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-18-6 | |
| Record name | 5-ethyl-2-methyl-octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methyl]-3,6-dimethylphenol](/img/structure/B3275021.png)



![N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B3275059.png)




![methyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B3275079.png)
![N-[(2E,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHOXYPROPYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE](/img/structure/B3275084.png)


